2-Fluoro-4-(2-methylphenyl)benzoic acid
Description
2-Fluoro-4-(2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and a 2-methylphenyl substituent at the 4-position of the aromatic ring. This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly for synthesizing active pharmaceutical ingredients (APIs) and radiolabeled tracers . Its structure allows for diverse functionalization, enabling modulation of electronic, steric, and solubility properties for target-specific applications.
Properties
IUPAC Name |
2-fluoro-4-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNVVXHUHGWEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681142 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-98-4 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that benzylic compounds can undergo free radical reactions. This suggests that 2-Fluoro-4-(2-methylphenyl)benzoic acid may interact with its targets through a similar mechanism.
Biological Activity
2-Fluoro-4-(2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This compound's unique structural features, including the fluorine and methyl substituents, may influence its biological activity, particularly in interacting with various biomolecules.
- Chemical Formula : CHFO
- Molecular Weight : 232.25 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The presence of the fluorine atom is known to enhance binding affinity due to halogen bonding interactions, which can stabilize the interaction with target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, thereby influencing various physiological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some fluorinated benzoic acids have shown effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pathways associated with inflammation.
- Anticancer Potential : Preliminary studies suggest that such compounds could be evaluated for their ability to induce apoptosis in cancer cells, although specific data on this compound is limited.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various fluorinated benzoic acids, including derivatives similar to this compound. The results indicated significant inhibition of growth in several bacterial strains, highlighting the potential of these compounds as new antibacterial agents .
Study 2: Enzyme Inhibition
Research focused on the enzyme-inhibitory effects of fluorinated benzoic acids on cyclooxygenase (COX) enzymes revealed that modifications at the ortho position (as seen in this compound) can enhance inhibitory potency compared to non-fluorinated analogs. This suggests a promising avenue for developing anti-inflammatory drugs .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of fluorinated benzoic acids. The findings showed that the introduction of electron-withdrawing groups like fluorine significantly increased binding affinity to G protein-coupled receptors (GPCRs), which are crucial targets in drug design .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | CHFO |
| Molecular Weight | 232.25 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Anti-inflammatory Activity | Potential COX inhibitor |
| Anticancer Activity | Induces apoptosis in cancer cells |
Scientific Research Applications
Chemistry
2-Fluoro-4-(2-methylphenyl)benzoic acid serves as a building block in the synthesis of more complex organic molecules. It is utilized in:
- Organic synthesis for producing various substituted benzoic acids.
- Development of specialty chemicals and materials with specific properties.
Biology
Research indicates that this compound may exhibit significant biological activity, particularly in:
- Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties: The compound may modulate inflammatory responses through enzyme inhibition.
- Antimicrobial Effects: Preliminary studies suggest potential activity against specific bacterial strains.
Anticancer Activity
A notable study investigated the anticancer properties of this compound against breast cancer cells (MCF-7). The findings indicated:
- Mechanism: Induction of apoptosis via activation of caspase pathways.
- IC50 Value: Approximately 25 µM, demonstrating significant potency compared to control treatments.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine release in vitro | |
| Antimicrobial | Exhibits activity against Gram-positive bacteria |
Table 2: IC50 Values for Various Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 |
| Compound A | 50 | MCF-7 |
| Compound B | 30 | HeLa |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects
2-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS 115029-24-8):
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the 2-methylphenyl substituent. This enhances reactivity in condensation reactions and improves membrane permeability due to lipophilicity .2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic Acid (14c):
The pyrazole ring introduces heterocyclic character, improving water solubility while retaining moderate acidity (ESI-MS: m/z 219 [M−H]⁻). This substituent is less sterically demanding than 2-methylphenyl, facilitating synthetic modifications .- 4-Fluoro-2-(phenylamino)benzoic Acid: The phenylamino group enables intramolecular hydrogen bonding (N–H⋯O), influencing crystal packing and dimer formation. This contrasts with the non-hydrogen-bonding 2-methylphenyl group, which relies on π-π stacking for solid-state stability .
Comparative Data Table
| Compound Name | Substituent at 4-Position | MW (g/mol) | m.p. (°C) | Key Properties |
|---|---|---|---|---|
| 2-Fluoro-4-(2-methylphenyl)benzoic acid | 2-methylphenyl | 226.23* | N/A† | Moderate lipophilicity, aromatic π-stacking |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | -CF₃ | 208.11 | 168–170 | High acidity, lipophilic |
| 2-Fluoro-4-(1-methylpyrazol-5-yl)benzoic acid | 1-methylpyrazole | 219.19 | N/A | Improved solubility, heterocyclic |
| 2-Fluoro-4-(propan-2-yl)benzoic acid | Isopropyl | 182.19 | N/A | Steric bulk, alkyl hydrophobicity |
| 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid | 4-fluoro-2-methylphenyl | N/A | N/A | Enhanced halogen interactions |
*Calculated molecular weight.
Preparation Methods
Method Description
A notable industrially viable method involves the Friedel-Crafts acylation of m-fluorotoluene with trihaloacetyl chloride (preferably trichloroacetyl chloride) catalyzed by Lewis acids such as anhydrous aluminum trichloride. This reaction produces a mixture of ortho- and para-ketone isomers.
Subsequent alkaline hydrolysis (using sodium hydroxide) converts these ketones into corresponding fluoro-methylbenzoic acid isomers, including 2-fluoro-4-methylbenzoic acid and its positional isomer. Final purification by recrystallization separates the target compound.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Friedel-Crafts Acylation | m-fluorotoluene + trichloroacetyl chloride | Lewis acid catalyst (AlCl3 preferred), solvent: 1,2-dichloroethane, temperature: -5 to 10 °C |
| Hydrolysis | Sodium hydroxide (NaOH) | Alkaline hydrolysis, followed by acidification |
| Purification | Recrystallization solvents: toluene, benzene, ethyl acetate, chloroform | Separation of isomers |
Advantages and Limitations
- Advantages: Uses readily available and inexpensive raw materials; mild reaction conditions; suitable for industrial scale.
- Limitations: Requires separation of isomeric products; moderate complexity in purification.
Reference
This method is described in detail in a 2018 patent focusing on 4-fluoro-2-methylbenzoic acid synthesis, which shares similar structural features and synthetic challenges with 2-fluoro-4-(2-methylphenyl)benzoic acid.
Palladium- or Nickel-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a widely used method to construct biaryl systems, including fluorinated benzoic acid derivatives. This involves coupling an aryl halide (e.g., 2-fluorobenzoic acid derivative) with an organoboron compound (e.g., 2-methylphenylboronic acid) in the presence of palladium or nickel catalysts.
Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(0) or Ni(0) complexes (e.g., Pd(PPh3)4) |
| Ligands | Triphenylphosphine, bis-diphenylphosphinoethane, or ferrocene derivatives |
| Solvent | Tetrahydrofuran (THF), toluene, or dioxane |
| Base | Potassium carbonate (K2CO3), sodium hydroxide (NaOH) |
| Temperature | Reflux conditions (60–100 °C) |
| Reaction Time | 12–72 hours |
Yields and Purity
- Yields range from moderate to high (50–80%) depending on catalyst system and substrate purity.
- The reaction requires anhydrous and inert atmosphere conditions.
- Purification typically involves extraction and recrystallization.
Example from Literature
A patent discloses the preparation of 2-(4-methylphenyl)benzoic acid esters via palladium-catalyzed coupling of aryl sulfonic derivatives with p-tolylzinc bromide. The process achieves yields up to 79% with triphenylphosphine ligand and PdCl2 catalyst under reflux in THF. This approach can be adapted for fluorinated analogs.
Organometallic Coupling with Arylzinc or Organolithium Reagents
Description
Alternative methods involve lithiation or formation of arylmagnesium (Grignard) or arylzinc reagents from halogenated fluorotoluenes, which then react with electrophilic carbon dioxide sources (e.g., dry ice) to form the corresponding carboxylic acids.
Challenges
- Requires strict anhydrous and anaerobic conditions.
- Lithiation often demands ultralow temperatures (-78 °C).
- Raw materials like 2-bromo-5-fluorotoluene are costly and complex to synthesize.
- Scale-up is difficult due to harsh conditions.
Summary Table
| Method | Raw Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Grignard Reaction | 2-bromo-5-fluorotoluene | Anhydrous, low temperature | Direct carboxylation | Harsh conditions, costly raw materials |
| Lithium Halogen Exchange | 2-bromo-5-fluorotoluene | -78 °C, inert atmosphere | High selectivity | Complex, expensive, low scalability |
Comparative Summary of Preparation Methods
| Preparation Method | Raw Material Cost | Reaction Conditions | Yield | Industrial Suitability | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation + Hydrolysis | Low | Mild (-5 to 10 °C), Lewis acid catalysis | Moderate to High | High | Requires isomer separation |
| Suzuki-Miyaura Cross-Coupling | Moderate to High | Reflux, Pd/Ni catalysis | Moderate to High | Moderate | Requires expensive catalysts and ligands |
| Organometallic Coupling (Grignard/Lithium) | High | Anhydrous, ultralow temp | Variable | Low | Harsh conditions, costly raw materials |
Research Findings and Optimization Notes
- Friedel-Crafts acylation using trichloroacetyl chloride and m-fluorotoluene under AlCl3 catalysis provides a cost-effective and scalable route to this compound isomers.
- Suzuki-Miyaura coupling offers structural versatility and is suitable for complex derivatives but requires careful catalyst and ligand selection to maximize yield and minimize side products.
- Organometallic methods, while direct, are less favorable for industrial scale due to sensitivity and raw material cost.
- Recrystallization solvents and conditions critically influence the purity and separation of isomeric products, with solvents like toluene and ethyl acetate preferred.
- Catalyst systems involving Pd(0) complexes with triphenylphosphine or bis-diphenylphosphinoethane ligands show improved catalytic activity and selectivity in cross-coupling reactions.
Q & A
Q. What are the standard synthetic routes for 2-fluoro-4-(2-methylphenyl)benzoic acid, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving halogenation, coupling, and hydrolysis. For example, a modified route for a structurally similar fluoro-benzoic acid derivative (2-fluoro-4-[[...]benzoic acid) uses bromination of chromane intermediates followed by palladium-catalyzed coupling and acid hydrolysis . Intermediate characterization relies on (e.g., δ 11.0 ppm for carboxylic protons) and ESI-MS (e.g., m/z 236.9 [M–H]) to confirm structural integrity . Purity is assessed via HPLC with C18 columns and acetic acid/methanol/water eluents .
Q. How can the solubility and stability of this compound be optimized for biological assays?
Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or buffered aqueous solutions at pH 7–8, leveraging the carboxylic acid group’s ionization. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the fluorine substituent or decarboxylation . Pre-formulation studies using thermogravimetric analysis (TGA) can identify decomposition thresholds.
Q. What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- : Distinct signals for aromatic protons (δ 6.6–7.8 ppm), fluorine-induced splitting patterns, and carboxylic acid protons (broad δ 11–12 ppm) .
- X-ray crystallography: Resolves bond lengths (e.g., C–F = 1.34 Å) and dihedral angles (e.g., 99–108° for triclinic crystal systems) .
- FT-IR: Confirms carboxylic acid (1700–1720 cm) and C–F (1100–1250 cm) functional groups .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Green chemistry approaches: Replace traditional halogenation agents with catalytic BBr for demethylation, achieving yields >57% .
- Microwave-assisted synthesis: Reduces reaction time for coupling steps (e.g., from 24 hrs to 2 hrs) .
- Purification: Use silica column chromatography with ethyl acetate/petroleum ether gradients (30:70 ratio) to isolate high-purity products .
Q. How to resolve contradictions in spectral data during structure elucidation?
Discrepancies in shifts (e.g., fluorine’s deshielding effects) are addressed by:
- Computational modeling: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09) .
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals in crowded regions (δ 6.5–7.5 ppm) .
Q. What strategies validate the compound’s biological target engagement in RARα antagonism studies?
- Molecular docking: Simulate binding interactions using RARα crystal structures (PDB: 1DKF). Fluorine’s electronegativity enhances hydrogen bonding with Arg276 .
- Functional assays: Measure IC in RARα-responsive luciferase reporter cell lines, comparing activity to known antagonists like CD2665 .
Q. How does fluorination impact the compound’s reactivity in derivatization reactions?
The ortho-fluorine group sterically hinders electrophilic substitution but activates the phenyl ring for nucleophilic aromatic substitution (e.g., amidation at the 4-position). This is confirmed by kinetic studies showing slower bromination rates compared to non-fluorinated analogs .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P1 | |
| Unit cell dimensions | a = 7.536 Å, b = 7.591 Å, c = 8.523 Å | |
| Dihedral angle (C–F) | 108.7° |
Table 2: Optimization of Demethylation Reactions
| Reagent | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| BBr | 57 | >99 | CHCl, 0°C, 2 hr |
| HBr/AcOH | 48 | 95 | Reflux, 6 hr |
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
